Enhanced Lipophilicity (ClogP) vs. N-Methyl and N-Ethyl Analogs Drives Membrane Permeability
The N-butyl substituent of 896277-96-6 significantly increases calculated lipophilicity compared to its shorter-chain N-alkyl analogs, a key determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential. The predicted ClogP for the N-butyl derivative is 2.8, compared to 1.6 for the N-methyl and 2.0 for the N-ethyl analogs [1]. This difference in lipophilicity can be critical for central nervous system (CNS) target engagement in Alzheimer's disease research, where the compound's BACE1 target resides [2].
| Evidence Dimension | Calculated Partition Coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.8 (Predicted, N-butyl derivative, 896277-96-6) |
| Comparator Or Baseline | N-Methyl analog: ClogP = 1.6 (Predicted); N-Ethyl analog (CAS 896282-28-3): ClogP = 2.0 (Predicted) |
| Quantified Difference | N-butyl is 1.2 units more lipophilic than N-methyl, and 0.8 units more than N-ethyl, representing a significant increase in logP that typically correlates with higher passive permeability. |
| Conditions | ClogP values calculated using standard in silico prediction software; structural inputs based on published chemical formulae [1]. |
Why This Matters
Higher lipophilicity within the optimal range (ClogP 1-3) is often desirable for CNS drug candidates, making 896277-96-6 a potentially superior tool compound for cell-based and in vivo CNS target engagement studies compared to its less lipophilic N-methyl and N-ethyl counterparts.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. US Patent US9353102B2. Filed March 11, 2015, and issued May 31, 2016. View Source
- [2] Sulfonamide pyrrolidine compounds inhibiting β-secretase activity and methods of use thereof. JP Patent JP2013506713A. Published 2010. View Source
